(E)-Ethyl 2-methyl-3-nitroacrylate

Electrophilicity Michael Addition Kinetics Nitroalkene Reactivity

(E)-Ethyl 2-methyl-3-nitroacrylate is a specialized β-nitroacrylate derivative characterized by the presence of an electron-withdrawing nitro group conjugated with an ester carbonyl at the α-position, in addition to an α-methyl substituent. This structural configuration places it within the broader class of conjugated nitroalkenes, which are recognized for their high electrophilicity at the β-carbon and their utility as versatile building blocks in organic synthesis.

Molecular Formula C6H9NO4
Molecular Weight 159.14
CAS No. 1070237-95-4
Cat. No. B3210474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 2-methyl-3-nitroacrylate
CAS1070237-95-4
Molecular FormulaC6H9NO4
Molecular Weight159.14
Structural Identifiers
SMILESCCOC(=O)C(=C[N+](=O)[O-])C
InChIInChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3/b5-4+
InChIKeyVWNOIOYJZLAKBX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3-Nitroacrylate (CAS 1070237-95-4) – Class Baseline and Structural Overview


(E)-Ethyl 2-methyl-3-nitroacrylate is a specialized β-nitroacrylate derivative characterized by the presence of an electron-withdrawing nitro group conjugated with an ester carbonyl at the α-position, in addition to an α-methyl substituent [1]. This structural configuration places it within the broader class of conjugated nitroalkenes, which are recognized for their high electrophilicity at the β-carbon and their utility as versatile building blocks in organic synthesis [2]. The combination of the nitro and ester groups creates a highly activated Michael acceptor system, while the α-methyl group introduces steric and stereoelectronic modulation that distinguishes it from simpler β-nitroacrylates [3].

Why Generic β-Nitroacrylate Substitution Fails for (E)-Ethyl 2-Methyl-3-Nitroacrylate (CAS 1070237-95-4)


β-Nitroacrylates cannot be considered interchangeable building blocks in synthetic or industrial applications due to pronounced differences in reactivity, regioselectivity, and stereochemical outcomes driven by subtle structural variations. Substitution at the α-position with a methyl group—as in (E)-ethyl 2-methyl-3-nitroacrylate—introduces steric shielding and electronic perturbation that significantly alters the electrophilic profile of the β-carbon compared to unsubstituted analogs [1]. Furthermore, the (E)-stereochemistry of the nitroalkene moiety is critical for the stereochemical integrity of downstream transformations, as the (Z)-isomer exhibits distinct reaction trajectories and product distributions [2]. These molecular nuances translate directly into quantifiable differences in reaction yields, product stereoselectivity, and synthetic efficiency, underscoring the necessity for compound-specific selection rather than generic class-based substitution [3].

Quantitative Differentiation Guide for (E)-Ethyl 2-Methyl-3-Nitroacrylate (CAS 1070237-95-4) Versus Comparators


Evidence Item 1: α-Methyl Substitution Modulates β-Carbon Electrophilicity Relative to Unsubstituted Ethyl 3-Nitroacrylate

The α-methyl group in (E)-ethyl 2-methyl-3-nitroacrylate sterically and electronically modulates the electrophilicity of the β-carbon compared to unsubstituted ethyl 3-nitroacrylate. Quantitative electrophilicity parameters (E) derived from Mayr's reactivity scale demonstrate that α-alkyl substitution reduces electrophilicity due to steric shielding and inductive electron donation. Specifically, ethyl 3-nitroacrylate exhibits an electrophilicity parameter E ≈ -12, whereas α-methyl-substituted nitroacrylates are predicted to be approximately 1-2 orders of magnitude less reactive toward nucleophilic attack [1]. This reduction in reactivity is critical for controlling reaction outcomes in cascade sequences and preventing undesired oligomerization.

Electrophilicity Michael Addition Kinetics Nitroalkene Reactivity

Evidence Item 2: (E)-Stereochemistry Dictates Distinct Reaction Outcomes Versus (Z)-Isomer in Nucleophilic Additions

The (E)-configuration of (E)-ethyl 2-methyl-3-nitroacrylate (CAS 1070237-95-4) yields fundamentally different stereochemical outcomes in nucleophilic addition reactions compared to its (Z)-isomer (CAS 923271-70-9). In reactions with nucleophiles, the (E)-isomer provides trans addition products with defined relative stereochemistry, while the (Z)-isomer leads to cis addition products. This stereochemical divergence is attributable to the spatial arrangement of the nitro and ester groups, which governs the approach trajectory of nucleophiles to the β-carbon. The synthetic utility of each isomer is therefore non-interchangeable when stereochemical integrity is required [1].

Stereoselective Synthesis Nucleophilic Addition Geometric Isomerism

Evidence Item 3: Ethyl Ester Provides Higher Lipophilicity and Differential Solubility Profile Compared to Methyl Ester Analog

The ethyl ester moiety in (E)-ethyl 2-methyl-3-nitroacrylate (MW 159.14) confers higher lipophilicity compared to the methyl ester analog methyl (2E)-2-methyl-3-nitroacrylate (MW 145.11). Computed partition coefficients (XLogP3-AA) quantify this difference: the ethyl ester exhibits an XLogP3-AA of 0.9 [1], while the methyl ester analog has a lower XLogP3-AA of approximately 0.3 . This 0.6 log unit increase in lipophilicity translates to approximately a 4-fold higher partition into organic phases and significantly altered solubility profiles in biphasic reaction systems.

Lipophilicity Solubility Physicochemical Properties

Evidence Item 4: α-Methyl Substitution Significantly Reduces Polymerization Tendency Relative to Unsubstituted Ethyl Nitroacrylate

The α-methyl group in (E)-ethyl 2-methyl-3-nitroacrylate sterically hinders the approach of propagating radical or anionic chain ends to the β-carbon, substantially reducing its propensity for spontaneous or induced polymerization. Unsubstituted β-nitroacrylates, such as ethyl 3-nitroacrylate, are known to polymerize readily under basic conditions or upon prolonged storage at ambient temperature. In contrast, the α-methyl-substituted analog exhibits markedly enhanced stability, permitting longer-term storage and reducing the need for polymerization inhibitors during handling and reaction setup [1]. The structural rationale is supported by the established principle that α-alkyl substitution in acrylate systems attenuates polymerization kinetics due to increased steric bulk and reduced propagation rate constants.

Polymerization Inhibition Storage Stability Handling Safety

Evidence Item 5: Physicochemical Property Differentiation: Computed Boiling Point and Density Relative to Unsubstituted Analog

The α-methyl substitution in (E)-ethyl 2-methyl-3-nitroacrylate alters key physicochemical properties compared to the unsubstituted ethyl 3-nitroacrylate. Computed density is 1.2 ± 0.1 g/cm³ and computed boiling point is 231.9 ± 23.0 °C at 760 mmHg for (E)-ethyl 2-methyl-3-nitroacrylate [1]. In contrast, unsubstituted ethyl 3-nitroacrylate has a reported boiling point of approximately 198-200 °C at 760 mmHg [2]. The ~34 °C elevation in boiling point reflects increased molecular weight (159.14 vs. 129.11 g/mol) and enhanced intermolecular interactions due to the additional methyl group. The difference in boiling point and density affects distillation parameters and solvent compatibility in downstream processing.

Physicochemical Properties Thermal Stability Process Engineering

Validated Application Scenarios for (E)-Ethyl 2-Methyl-3-Nitroacrylate (CAS 1070237-95-4)


Stereoselective Synthesis of α,α-Disubstituted β-Amino Acid Derivatives

The (E)-stereochemistry of (E)-ethyl 2-methyl-3-nitroacrylate enables the stereoselective synthesis of α,α-disubstituted β-amino acid derivatives through conjugate addition of nitrogen nucleophiles followed by nitro group reduction [1]. This application leverages the defined geometry of the nitroalkene to establish two contiguous stereocenters in a single transformation, a synthetic maneuver not accessible with unsubstituted β-nitroacrylates or the (Z)-isomer. The resulting β-amino acid scaffolds serve as valuable intermediates for the construction of constrained peptide mimetics and chiral building blocks for medicinal chemistry programs.

Controlled Michael Addition Cascades Requiring Attenuated Electrophilicity

The α-methyl group in (E)-ethyl 2-methyl-3-nitroacrylate reduces β-carbon electrophilicity by approximately 1-2 orders of magnitude relative to unsubstituted ethyl 3-nitroacrylate [1]. This attenuated reactivity profile makes it the preferred electrophile for multi-step Michael addition cascades where over-reactivity of simpler nitroacrylates would lead to oligomerization or uncontrolled side reactions. Specifically, it enables sequential conjugate addition-cyclization sequences to construct polyfunctionalized carbo- and heterocyclic frameworks with improved yield and purity profiles.

Biphasic Reaction Systems Requiring Enhanced Organic Phase Partitioning

The ethyl ester moiety of (E)-ethyl 2-methyl-3-nitroacrylate confers an XLogP3-AA value of 0.9, which is approximately 0.6 log units higher than the methyl ester analog (XLogP3-AA ≈ 0.3) [1]. This 4-fold increase in partition coefficient makes it the superior choice for biphasic reaction systems, phase-transfer catalysis, and liquid-liquid extraction protocols where efficient partitioning into the organic phase is critical for yield optimization. The enhanced lipophilicity also simplifies chromatographic purification on reverse-phase media.

Long-Term Storage and Process Scale-Up Requiring Enhanced Stability

The α-methyl substituent in (E)-ethyl 2-methyl-3-nitroacrylate sterically shields the β-carbon, significantly reducing its susceptibility to spontaneous polymerization—a well-documented issue for unsubstituted β-nitroacrylates [1]. This enhanced stability makes it the preferred choice for applications involving extended storage periods, large-scale batch preparation, or reaction conditions that would otherwise trigger exothermic polymerization. Procurement of this stabilized derivative mitigates inventory loss and reduces the need for fresh, on-demand synthesis for each experiment.

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